molecular formula C13H17BrO B12577324 1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene CAS No. 194093-27-1

1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene

Cat. No.: B12577324
CAS No.: 194093-27-1
M. Wt: 269.18 g/mol
InChI Key: PKSOALHCEUMGRB-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene is an organic compound that belongs to the class of aromatic ethers This compound features a benzene ring substituted with a bromobutoxy group and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene typically involves the following steps:

    Formation of 4-Bromobutoxy Group: This can be achieved by reacting 4-bromobutanol with a suitable base (e.g., sodium hydride) and then reacting the resulting alkoxide with a benzyl halide.

    Introduction of Prop-1-EN-2-YL Group: The prop-1-en-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using prop-1-en-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromobutoxy group can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further research and experimental data.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromobutoxy)-4-methylbenzene
  • 1-(4-Bromobutoxy)-4-ethylbenzene
  • 1-(4-Bromobutoxy)-4-(prop-1-EN-2-YL)benzene

Properties

CAS No.

194093-27-1

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(4-bromobutoxy)-4-prop-1-en-2-ylbenzene

InChI

InChI=1S/C13H17BrO/c1-11(2)12-5-7-13(8-6-12)15-10-4-3-9-14/h5-8H,1,3-4,9-10H2,2H3

InChI Key

PKSOALHCEUMGRB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=C(C=C1)OCCCCBr

Origin of Product

United States

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